((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound It is characterized by the presence of a benzenesulfonic acid group, a nonafluorobutyl group, and a sulfonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization ensures the purity and quality of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonylamino group can undergo hydrolysis, resulting in the formation of corresponding amines and sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The reactions often require controlled temperatures and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitrobenzenesulfonic acid derivatives, while oxidation can produce sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nonafluorobutyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonic acid functionality.
p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group on the aromatic ring.
Sulfanilic acid: Contains both sulfonic acid and amino groups, similar to the sulfonylamino group in the target compound.
Uniqueness
The presence of the nonafluorobutyl group in ((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt makes it unique compared to other sulfonic acid derivatives. This group imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications .
Eigenschaften
CAS-Nummer |
68299-19-4 |
---|---|
Molekularformel |
C11H7F9NNaO5S2 |
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
sodium;2-[(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C11H8F9NO5S2.Na/c12-8(13,10(16,17)18)9(14,15)11(19,20)28(25,26)21-5-6-3-1-2-4-7(6)27(22,23)24;/h1-4,21H,5H2,(H,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
GVCNIACRPWZJPS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.